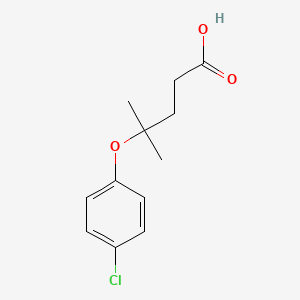![molecular formula C37H41F7N4O12 B13849744 3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanal-d14, also known as deuterated heptanal, is a deuterium-labeled compound with the molecular formula CD3(CD2)5COD. It is a derivative of heptanal, where all hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptanal-d14 can be synthesized through the deuteration of heptanal. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of heptanal-d14 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through distillation or other separation techniques to achieve high isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Heptanal-d14 undergoes various chemical reactions, including:
Oxidation: Heptanal-d14 can be oxidized to heptanoic acid-d14 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of heptanal-d14 with reducing agents like sodium borohydride or lithium aluminum hydride yields heptanol-d14.
Substitution: Heptanal-d14 can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Heptanoic acid-d14
Reduction: Heptanol-d14
Substitution: Various substituted heptanal derivatives
Applications De Recherche Scientifique
Heptanal-d14 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of heptanal in different chemical environments.
Biology: Heptanal-d14 is employed in metabolic studies to trace the incorporation and transformation of heptanal in biological systems.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of heptanal and its derivatives.
Industry: Heptanal-d14 is used in the development of fragrances and flavors, as well as in the synthesis of other deuterated compounds .
Mécanisme D'action
The mechanism of action of heptanal-d14 involves its interaction with various molecular targets and pathways. In biological systems, heptanal-d14 can inhibit the growth of certain fungi by inducing oxidative stress and disrupting cellular processes. This is achieved through the accumulation of reactive oxygen species (ROS) and the activation of stress response pathways .
Comparaison Avec Des Composés Similaires
Heptanal-d14 is compared with other deuterated aldehydes such as hexanal-d12 and octanal-d16. While all these compounds are used in isotopic labeling studies, heptanal-d14 is unique due to its specific chain length and reactivity. This makes it particularly useful in studies involving medium-chain aldehydes .
List of Similar Compounds
- Hexanal-d12
- Octanal-d16
- Nonanal-d18 .
Propriétés
Formule moléculaire |
C37H41F7N4O12 |
|---|---|
Poids moléculaire |
866.7 g/mol |
Nom IUPAC |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate |
InChI |
InChI=1S/C23H21F7N4O3.C14H20O9/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18;1-6-10(21-7(2)15)11(22-8(3)16)12(23-9(4)17)13(20-6)14(18)19-5/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35);6,10-13H,1-5H3/t12-,19+,20-;6-,10?,11?,12+,13?/m10/s1 |
Clé InChI |
DMZDDMHFVJYGAN-FNGQWISYSA-N |
SMILES isomérique |
C[C@H]1C(C([C@H](C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C.C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
SMILES canonique |
CC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



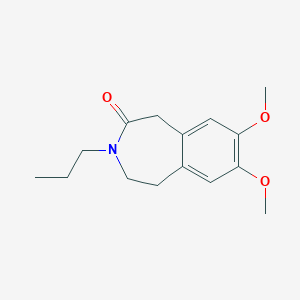
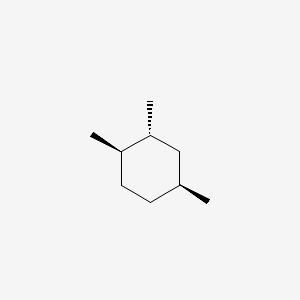
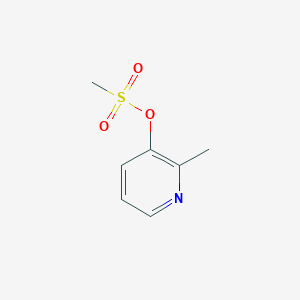
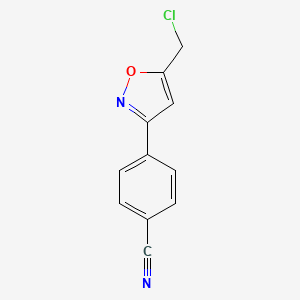
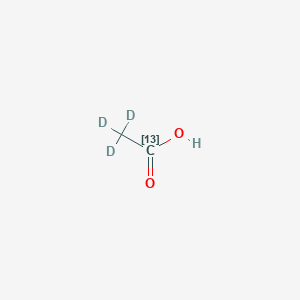
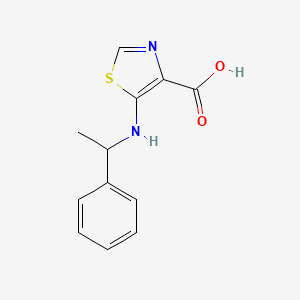

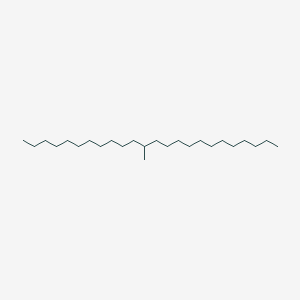

![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)

